N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide
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Overview
Description
N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide is a synthetic organic compound characterized by its unique imidazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyano group and the dimethylformimidamide moiety contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a precursor such as 1-methylimidazole. This step often requires a dehydrating agent and a catalyst to facilitate the ring closure.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction. This step may involve the use of cyanogen bromide or a similar reagent under controlled conditions.
Attachment of the Dimethylformimidamide Moiety: The final step involves the reaction of the intermediate compound with dimethylformamide dimethyl acetal, which introduces the dimethylformimidamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Cyanogen bromide, dimethylformamide dimethyl acetal; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of imidazole derivatives with biological macromolecules.
Materials Science: The compound’s reactivity allows for its incorporation into polymers and other materials, potentially enhancing their properties.
Mechanism of Action
The mechanism by which N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the imidazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The dimethylformimidamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A precursor in the synthesis of N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide, known for its basicity and nucleophilicity.
5-Cyanoimidazole: Shares the cyano group and imidazole ring, used in various chemical syntheses.
Dimethylformamide: A common solvent and reagent, structurally similar due to the dimethylformimidamide group.
Uniqueness
N’-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide is unique due to the combination of the cyano group, the imidazole ring, and the dimethylformimidamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
N'-(5-Cyano-1-methyl-1H-imidazol-4-yl)-N,N-dimethylformimidamide, a compound with the molecular formula C8H11N5, has garnered attention in recent research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a cyano group and a dimethylformimidamide moiety. Its structural characteristics suggest potential interactions with biological macromolecules, influencing various biochemical pathways.
Biological Activity
1. Antiviral Properties
Research has indicated that compounds structurally related to imidazoles can exhibit antiviral activities. For instance, some imidazo[4,5-c]quinolines have shown inhibition of virus lesion development in guinea pig models infected with herpes simplex virus (HSV). These effects are attributed to the induction of cytokines like interferon (IFN) in vivo, suggesting that this compound may also possess similar antiviral properties through cytokine modulation .
2. Anticancer Activity
Recent studies have explored the anticancer potential of related compounds. For example, a novel sulfonamide was noted for its ability to inhibit Wnt-dependent transcription and cancer cell proliferation in colorectal cancer models. The compound demonstrated significant cytotoxicity with IC50 values as low as 0.12 μM against HCT116 cells, indicating that derivatives of imidazole may also be effective in targeting cancer pathways .
The mechanisms through which this compound exerts its biological effects may involve:
- Cytokine Induction: Similar to other imidazole derivatives, it may stimulate immune responses through cytokine production.
- Inhibition of Key Signaling Pathways: The compound might interfere with critical pathways such as the Wnt/β-catenin signaling cascade, which is pivotal in cancer progression.
Table 1: Summary of Biological Activities
Relevant Research Studies
- Antiviral Activity Study: A study demonstrated that imidazole derivatives could enhance cytokine production, leading to antiviral effects in HSV models .
- Cancer Inhibition Research: Another study highlighted the efficacy of related compounds in inhibiting colorectal cancer cell lines, showcasing their potential as therapeutic agents against malignancies .
Properties
IUPAC Name |
N'-(5-cyano-1-methylimidazol-4-yl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12(2)5-10-8-7(4-9)13(3)6-11-8/h5-6H,1-3H3/b10-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPRZWWHYUXCQF-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C#N)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC(=C1C#N)/N=C\N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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